molecular formula C10H12ClN3O2 B1493265 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1876975-32-4

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1493265
CAS No.: 1876975-32-4
M. Wt: 241.67 g/mol
InChI Key: SEEFKOFPOQUOJV-UHFFFAOYSA-N
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Description

“1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H14ClN3O2 . It has a molecular weight of 255.7 . The compound is in solid form and has a melting point between 210 - 212 degrees Celsius .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point between 210 - 212 degrees Celsius . It has a molecular weight of 255.7 .

Scientific Research Applications

Extraction and Production Efficiency

  • Extraction of Pyridine-3-carboxylic Acid: Research by Kumar and Babu (2009) explored the use of 1-dioctylphosphoryloctane (TOPO) with various diluents for extracting pyridine-3-carboxylic acid, a compound related to pyrimidine derivatives like 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid. They found that extraction efficiency improved with higher TOPO concentrations and was affected by the initial acid concentration and the choice of diluent (Kumar & Babu, 2009).

Antiallergic Activity and Structure-Activity Relationship

  • Enhancement of Antiallergic Activity in Pyridopyrimidine Derivatives: Hermecz et al. (1983, 1984) conducted studies on pyridopyrimidine derivatives, closely related to this compound. They found that introducing an (arylamino)methylene moiety into these compounds significantly enhanced their antiallergic activity. This work offers insights into how structural changes in pyrimidine derivatives can influence their biological activity (Hermecz et al., 1983)(Hermecz et al., 1984).

Synthesis and Structural Studies

  • Synthesis and Crystal Structure of Pyrazole Derivatives: Shen et al. (2012) synthesized new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, closely related to the compound of interest. Their work includes characterizations through NMR, IR spectroscopies, and X-ray diffraction, providing valuable insights into the synthesis and structural properties of such compounds (Shen et al., 2012).

Chemical Reactions and Functionalization

  • C-H Functionalization of Cyclic Amines: Research by Kang et al. (2015) on the redox-annulation of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds, offers insights into chemical reactions that could potentially be applied to this compound. Their findings highlight the pathways for functionalizing compounds containing pyrrolidine structures (Kang et al., 2015).

Directing Groups for Chemical Reactions

  • 1-Aminopyridinium Ylides as Directing Groups: Le et al. (2019) investigated 1-aminopyridinium ylides as directing groups for β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This research may provide relevant methodologies for directing chemical reactions in compounds similar to this compound (Le et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-12-8(11)4-9(13-6)14-3-2-7(5-14)10(15)16/h4,7H,2-3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEFKOFPOQUOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

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